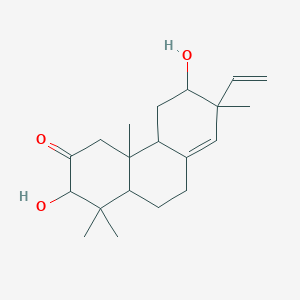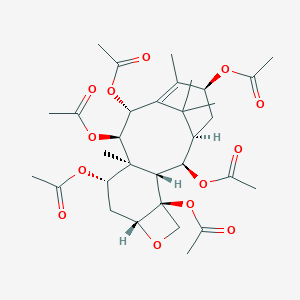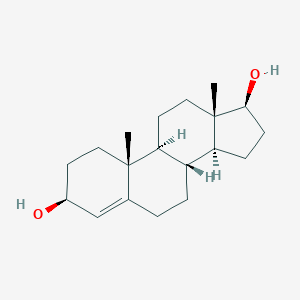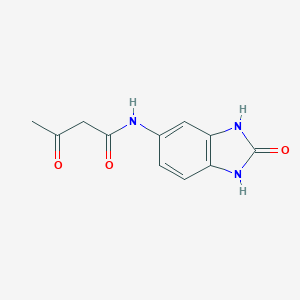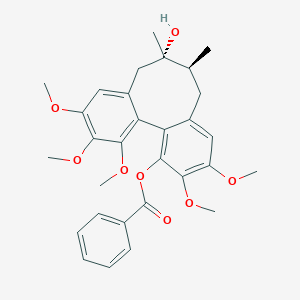![molecular formula C21H12N2Na4O9S2 B211212 Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)
Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate, also known as TONs, is a synthetic compound used in various scientific research applications. It is a water-soluble, anionic dye that is commonly used in biochemical and physiological studies due to its unique properties. In
Aplicaciones Científicas De Investigación
Thermal Behavior and Spectroscopy : The thermal behavior of Ponceau 4R, a related synthetic red azo dye, demonstrates thermal stability up to 300 °C. THz spectroscopy identifies characteristic absorption frequencies, useful for identifying such colorants in food (Leulescu et al., 2019).
Bacterial Degradation of Amino- and Hydroxynaphthalene Sulfonates : Research shows that bacterial communities can degrade compounds like 6-aminonaphthalene-2-sulfonic acid, which is structurally similar to the chemical . This process involves mutualistic interactions between Pseudomonas strains (Nörtemann et al., 1986).
Use in Chromatography : Double-chain surfactants with sulfonate groups, similar in structure to Tetrasodium, have been used in micellar electrokinetic chromatography for separating naphthalene derivatives (Harino et al., 1995).
Geothermal Reservoir Tracing : Polyaromatic sulfonates, including naphthalene sulfonates, have been tested as geothermal tracers, demonstrating suitability in high-temperature reservoirs and detectability at low concentrations (Rose et al., 2001).
Membrane Preparation in Fuel Cells : Sulfonated aromatic copolyimides, involving sulfonated naphthalene compounds, are used in fuel cell membranes due to their high thermal stability and ion exchange capacity (Rabiee et al., 2008).
Cancer Research : Certain 1,4-naphthoquinone derivatives, which include phenylaminosulfanyl naphthalene sulfonate groups, have shown potent cytotoxic activity against various human cancer cell lines, suggesting potential in cancer therapy (Ravichandiran et al., 2019).
Propiedades
Nombre del producto |
Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate |
|---|---|
Fórmula molecular |
C21H12N2Na4O9S2 |
Peso molecular |
592.4 g/mol |
Nombre IUPAC |
tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O9S2.4Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4 |
Clave InChI |
OEJIOAHFKHHDAW-UHFFFAOYSA-J |
SMILES |
O=C(NC1=CC(C=C(S(=O)([O-])=O)C=C2[O-])=C2C=C1)NC3=CC4=C(C([O-])=CC(S(=O)([O-])=O)=C4)C=C3.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Sinónimos |
Arginine N-Methyltransferase Inhibitor-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



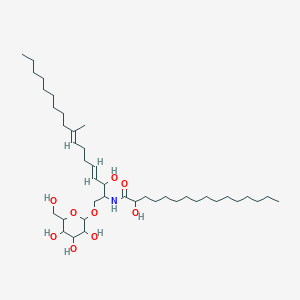
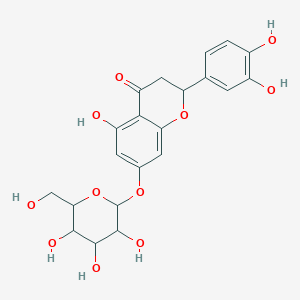
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)


![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)

